molecular formula C8H7N3OS B8353274 2-(1-methyl-1H-pyrazol-3-yl)thiazole-5-carbaldehyde

2-(1-methyl-1H-pyrazol-3-yl)thiazole-5-carbaldehyde

Cat. No.: B8353274
M. Wt: 193.23 g/mol
InChI Key: QBGLTDMTIULLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-pyrazol-3-yl)thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H7N3OS/c1-11-3-2-7(10-11)8-9-4-6(5-12)13-8/h2-5H,1H3

InChI Key

QBGLTDMTIULLLX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC=C(S2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(1H-pyrazol-3-yl)thiazole-5-carbaldehyde (0.25 g, 1.3 mmol) was dissolved in DMF (5 mL) and iodomethane (0.26 mL, 4.1 mmol) and potassium carbonate (0.6 g, 4.1 mmol) were added. The reaction was stirred for 3 h at room temperature until the reaction was deemed complete by TLC (80% EtOAc\hexane). The reaction was poured into ice water (50 mL), and the aqueous layer was extracted with ethyl acetate (2×50 mL). The organic layers were combined, washed with brine, dried over sodium sulfate, and concentrated under vacuum to afford 2-(1-methyl-1H-pyrazol-3-yl)thiazole-5-carbaldehyde as a yellow solid (0.1 g, 38% yield). 1H-NMR (DMSO-d6): δ 10.0 (s, 1H) 8.60 (s, 1H). 8.50 (s, 1H), 8.05 (s, 1H), 3.89 (s, 3H); LC-MS m/z calcd for [M+H]+, 194.03. found, 194.1.
Name
2-(1H-pyrazol-3-yl)thiazole-5-carbaldehyde
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four

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